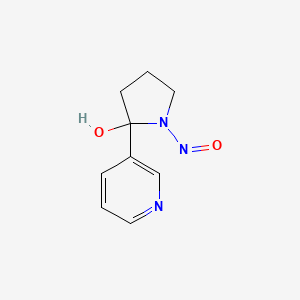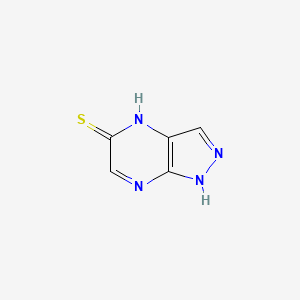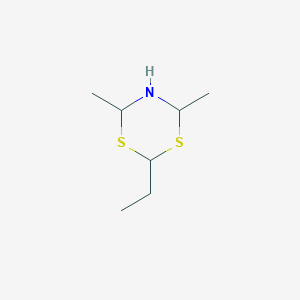
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is an organic compound with the molecular formula C7H15NS2 It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine include:
- 2-Methyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Propyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Butyl-4,6-dimethyldihydro-1,3,5-dithiazine
Uniqueness
What sets this compound apart from its similar compounds is its specific ethyl substitution, which can influence its reactivity, stability, and overall chemical behavior. This unique substitution pattern can make it more suitable for certain applications, particularly in the synthesis of specialized chemicals and in biological research.
Properties
CAS No. |
54717-14-5 |
|---|---|
Molecular Formula |
C7H15NS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-4-7-9-5(2)8-6(3)10-7/h5-8H,4H2,1-3H3 |
InChI Key |
BHTMBVSWSZTUBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1SC(NC(S1)C)C |
density |
0.961-0.967 |
physical_description |
Pale yellow liquid; Alliaceous aroma |
solubility |
Insoluble in water; Soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



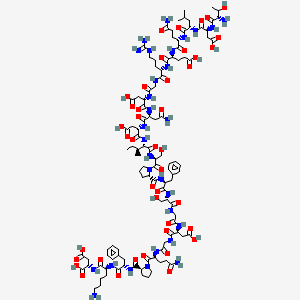
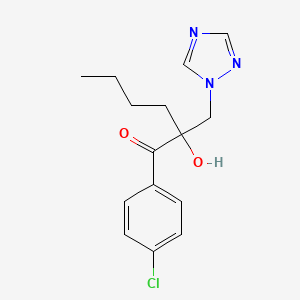
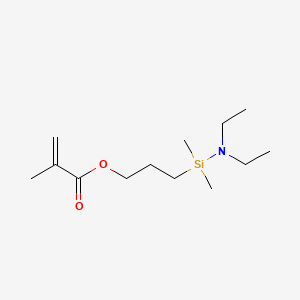
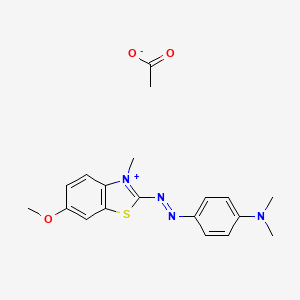
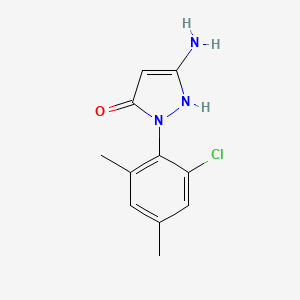


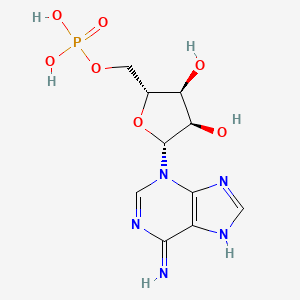
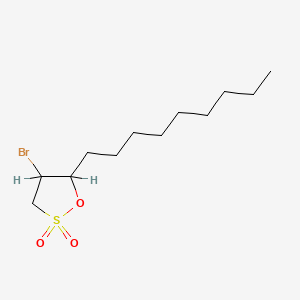

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
